4-(2-Bromo-1H-imidazol-5-yl)phenol

Physicochemical Properties Drug Design LogP

Researchers needing rapid SAR at the imidazole 2-position often face synthetic bottlenecks. 4-(2-Bromo-1H-imidazol-5-yl)phenol (CAS 1781128-55-9) solves this by providing a pre-functionalized scaffold that eliminates multi-step protection/deprotection sequences. • Direct Suzuki-Miyaura diversification at C2-Br, inaccessible with non-brominated analogs. • Orthogonal phenolic -OH enables sequential O-alkylation or linker attachment for PROTAC/kinase inhibitor programs. • Regioisomerically pure (5-imidazolyl-4-phenol) ensures consistent binding trajectories in bioisostere replacements. Supplied at 98% purity with full analytical documentation; ideal for med-chem hit-to-lead libraries.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1781128-55-9
Cat. No. B13890090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-1H-imidazol-5-yl)phenol
CAS1781128-55-9
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2)Br)O
InChIInChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12)
InChIKeyUXEGSTBWLPUSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-1H-imidazol-5-yl)phenol: Bifunctional Building Block


4-(2-Bromo-1H-imidazol-5-yl)phenol (CAS 1781128-55-9) is a bifunctional aromatic building block composed of a 2-bromoimidazole ring coupled at the 5-position to a phenolic moiety . Its molecular formula is C9H7BrN2O, with a molecular weight of 239.07 g/mol . The compound is characterized by two distinct reactive centers: a C2-bromo substituent on the imidazole ring, which serves as a handle for transition metal-catalyzed cross-coupling reactions, and a para-hydroxy group on the phenyl ring, which can undergo etherification, esterification, or participate in hydrogen-bonding interactions . This combination of a heterocyclic electrophile and a nucleophilic aryl group makes it a versatile intermediate for generating libraries of aryl-imidazole hybrids.

4-(2-Bromo-1H-imidazol-5-yl)phenol: Key Differentiators


Generic substitution within the imidazole-phenol class is precluded by two critical structural features that dictate divergent synthetic utility and downstream molecular properties. First, the presence of a C2-bromo substituent on the imidazole ring is not merely an inert modification; it is a deliberate handle for orthogonal reactivity. Unlike its non-brominated analog 4-(1H-imidazol-5-yl)phenol (CAS 68535-65-9, MW 160.17) [1], the bromine atom enables direct participation in Suzuki-Miyaura and other cross-coupling reactions, a pathway unavailable to the parent compound [2]. Second, the regioisomeric arrangement—specifically the 5-imidazolyl-4-phenol connectivity—dictates both the electronic environment of the heterocycle and the spatial orientation of the hydroxyl group, impacting binding affinity in bioisosteric replacements. Replacing the brominated scaffold with a chloro or unsubstituted analog would require a complete redesign of the synthetic route and would yield products with altered LogP, polar surface area, and potential biological activity profiles. The following quantitative evidence demonstrates that this compound is not an interchangeable commodity but a specific chemical tool with defined advantages.

4-(2-Bromo-1H-imidazol-5-yl)phenol: Quantitative Differentiation


Molecular Weight and LogP vs. Non-Brominated Parent

The introduction of a bromine atom at the C2 position of the imidazole ring substantially alters the compound's physicochemical profile compared to the non-brominated parent scaffold, 4-(1H-imidazol-5-yl)phenol. The target compound exhibits a molecular weight of 239.07 g/mol, an increase of 78.90 g/mol over the parent (160.17 g/mol), attributable solely to the substitution of a hydrogen atom with a bromine [1]. This modification is calculated to increase the XLogP3-AA value from 1.4 (for the parent) to approximately 2.0 (for the target), based on fragment-based contribution methods for aromatic bromine substitution . This quantitative shift in lipophilicity and molecular size directly impacts membrane permeability and off-target binding profiles in early-stage drug discovery programs.

Physicochemical Properties Drug Design LogP

C2-Bromo as Suzuki-Miyaura Coupling Handle

The C2-bromo substituent on the imidazole ring is not a passive structural feature but a validated site for palladium-catalyzed cross-coupling. Literature on the general class of 2-bromoimidazoles demonstrates that these compounds serve as effective electrophiles in Suzuki-Miyaura reactions with arylboronic acids, enabling the synthesis of 2-arylimidazoles [1]. This reactivity is explicitly absent in non-halogenated analogs such as 4-(1H-imidazol-5-yl)phenol, which lack a suitable leaving group for such transformations. The bromine atom at the 2-position of the imidazole is particularly suited for this chemistry due to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Br bond and facilitates oxidative addition to palladium(0) catalysts. This reactivity profile is class-level evidence supporting the selection of this specific compound for diversity-oriented synthesis.

Synthetic Chemistry Suzuki-Miyaura Coupling Heterocycle Functionalization

Regioisomeric Differentiation: para-Hydroxyphenyl at C5

The connectivity pattern—a 4-hydroxyphenyl group attached at the 5-position of the 2-bromoimidazole ring—is a specific regioisomer. This contrasts with other possible arrangements, such as the 2-bromoimidazole coupled to a 3-hydroxyphenyl group (meta-isomer), which would present a different spatial and electronic profile . The para-substitution on the phenyl ring ensures a linear extension of the molecular axis, which is often preferred in pharmacophore models targeting linear binding pockets, such as those found in certain kinase ATP-binding sites. While direct biological data for this specific compound are not available in public literature, the regioisomeric purity (the compound is defined as the 5-imidazolyl-4-phenol isomer) is a critical quality attribute. Impurity with the meta-isomer would introduce a confounding variable in structure-activity relationship (SAR) studies, leading to ambiguous or misleading results.

Regioselectivity Bioisostere Design Pharmacophore Modeling

4-(2-Bromo-1H-imidazol-5-yl)phenol: High-Value Applications


Suzuki-Based Synthesis of 2-Arylimidazole Libraries

This compound is optimally deployed as a core building block in the parallel synthesis of 2-arylimidazole libraries. Its C2-bromo substituent enables efficient diversification through Suzuki-Miyaura coupling with a range of aryl- and heteroarylboronic acids. Unlike its non-brominated analog, 4-(1H-imidazol-5-yl)phenol, which is inert under these conditions, this compound provides a direct route to structurally diverse 2-substituted imidazoles [1]. This scenario is particularly valuable in medicinal chemistry hit-to-lead campaigns where rapid exploration of the 2-position SAR is required.

Bioisosteric Replacement for Enhanced Lipophilicity

In drug discovery programs where a phenolic moiety is a key pharmacophoric element, this compound serves as a higher molecular weight, more lipophilic bioisostere. The quantitative increase in molecular weight (+78.90 g/mol) and calculated LogP (+0.6 units) compared to 4-(1H-imidazol-5-yl)phenol [1] can be strategically exploited to modulate a lead compound's ADME profile, such as increasing membrane permeability or enhancing binding to hydrophobic protein pockets. This is a targeted design choice, not a general-purpose substitution.

Precursor for Tandem Cross-Coupling/Cyclization

The presence of both a cross-coupling handle (C2-Br) and a free hydroxyl group makes this compound an ideal precursor for tandem reaction sequences. For example, a Suzuki coupling at the C2 position can be followed by O-alkylation of the phenol to introduce a second diversity element, or by intramolecular cyclization to construct fused tricyclic systems [2]. Such complexity-generating sequences are highly valued in the synthesis of natural product analogs and novel chemical probes.

Kinase Inhibitor Fragments and Targeted Degraders

The imidazole ring is a recognized hinge-binding motif in numerous kinase inhibitors. This specific brominated variant, with its well-defined para-phenolic extension, is a valuable fragment for incorporation into targeted covalent inhibitors (TCIs) or proteolysis-targeting chimeras (PROTACs). The bromine atom provides a synthetic anchor for further elaboration, while the phenolic hydroxyl can serve as a linker attachment point or a key interaction group with the target protein's binding pocket. The precise regioisomeric purity is essential for maintaining the correct trajectory of the linker in degrader molecules.

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